molecular formula C6H7ClN2OS B1295938 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 87026-45-7

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B1295938
CAS No.: 87026-45-7
M. Wt: 190.65 g/mol
InChI Key: SWERHXRSRVRUFG-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-5-methoxy-2-methylthiopyrimidine with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions often involve the use of nucleophiles such as thiols or amines to replace the chlorine atom in the pyrimidine ring.

    Oxidation and reduction reactions: These reactions can be used to modify the functional groups attached to the pyrimidine ring, such as converting a methylthio group to a sulfoxide or sulfone.

Chemical Reactions Analysis

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:

    Pharmaceutical research: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nucleic acid metabolism.

    Agrochemical research: It is used in the development of herbicides and fungicides due to its ability to interfere with nucleic acid synthesis in plants and fungi.

    Materials science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes responsible for their production. This inhibition can lead to the disruption of cellular processes in both plants and microorganisms, making it useful in pharmaceutical and agrochemical applications.

Comparison with Similar Compounds

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERHXRSRVRUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287920
Record name 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87026-45-7
Record name 87026-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-2-methylsulfanyl-pyrimidin-4-ol (250 mg) is dissolved in acetonitrile (7 ml) and thereto are added phosphorus oxychloride (0.7 ml) and N,N-diethyl aniline (460 μl) and the mixture is heated under reflux for 5.5 hours. The reaction solution is evaporated azeotropically with toluene three times, and to the residue are added aqueous citric acid solution and chloroform, and the mixture is separated. The organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=19:1→17:3) to give 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine (260 mg). MS (m/z): 191/193 [M+H]+
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
460 μL
Type
reactant
Reaction Step Two

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